Cas no 877149-79-6 (1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(2-Chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative featuring a pyrazole core functionalized with a chloroethyl group and a tetramethyl dioxaborolane moiety. This compound is of interest in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the boronate ester group. The chloroethyl substituent offers additional versatility for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. Its well-defined structure and compatibility with various reaction conditions enhance its utility in constructing complex heterocyclic frameworks. The product is typically handled under inert conditions to preserve its integrity.
1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
877149-79-6 structure
Product Name:1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:877149-79-6
MF:C11H18BClN2O2
MW:256.536821842194
MDL:MFCD18383286
CID:2184945
PubChem ID:57949741
Update Time:2025-10-25

1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
    • 1-(2-chloro-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole;
    • 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • MNLBIEQCFOQFIM-UHFFFAOYSA-N
    • SCHEMBL1484925
    • SY269588
    • 1-(2-Chloro-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • MFCD18383286
    • 1-(2-Chloroethyl)pyrazole-4-boronic Acid Pinacol Ester
    • 877149-79-6
    • CS-0177064
    • SB12185
    • DA-40952
    • MDL: MFCD18383286
    • Inchi: 1S/C11H18BClN2O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,5-6H2,1-4H3
    • InChI Key: MNLBIEQCFOQFIM-UHFFFAOYSA-N
    • SMILES: ClCCN1C=C(B2OC(C)(C)C(C)(C)O2)C=N1

Computed Properties

  • Exact Mass: 256.11500
  • Monoisotopic Mass: 256.1149857Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • PSA: 36.28000
  • LogP: 1.42110

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1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:877149-79-6)1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Order Number:A1092617
Stock Status:in Stock
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):193.0/321.0/481.0/1444.0/2407.0
Email:sales@amadischem.com

Additional information on 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A Comprehensive Overview

The compound with CAS No. 877149-79-6, known as 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a boron-containing dioxaborolane moiety and a chloroethyl substituent. The pyrazole core is a heterocyclic aromatic compound known for its stability and versatility in chemical reactions, while the dioxaborolane group introduces boron-based functionalities that are valuable in various applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the context of boron-based semiconductors and organoboron reagents. The presence of the tetramethyl-dioxaborolane group makes this compound an excellent candidate for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis. These reactions enable the construction of complex molecular architectures with high precision and efficiency.

One of the most notable aspects of 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is its role in the synthesis of functional materials. Researchers have demonstrated that this compound can serve as a precursor for the preparation of pyrazole-based polymers with tailored electronic properties. These polymers exhibit promising characteristics for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The integration of the pyrazole ring with boron functionalities allows for fine-tuning of the material's electronic structure, making it highly versatile for diverse applications.

In addition to its role in materials science, this compound has also been explored in medicinal chemistry. The pyrazole ring is a common structural motif in various bioactive molecules, including anti-inflammatory agents and kinase inhibitors. The incorporation of the chloroethyl group introduces additional reactivity, enabling further functionalization to target specific biological pathways. Recent studies have investigated the potential of this compound as a building block for drug discovery efforts, particularly in the development of small-molecule inhibitors for disease-related enzymes.

The synthesis of 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves a multi-step process that combines principles from both organic and organometallic chemistry. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of the dioxaborolane group via boron-based coupling reactions. The use of tetramethylborate derivatives ensures high yields and excellent control over the product's stereochemistry.

From an environmental standpoint, this compound has been studied for its potential as a sustainable alternative to traditional organometallic reagents. The use of boron-based functionalities reduces reliance on heavy metals like palladium or nickel, which are commonly employed in cross-coupling reactions. This shift towards lighter elements aligns with global efforts to develop greener chemical processes that minimize ecological impact.

In conclusion, 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing both academic and industrial endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877149-79-6)1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A1092617
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):193.0/321.0/481.0/1444.0/2407.0
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